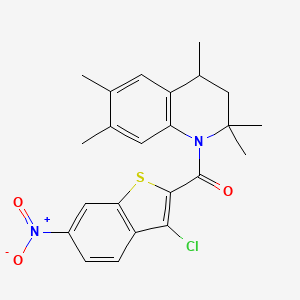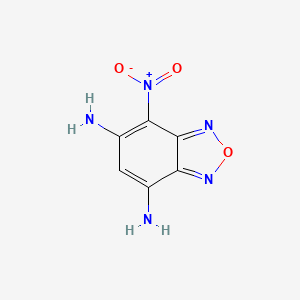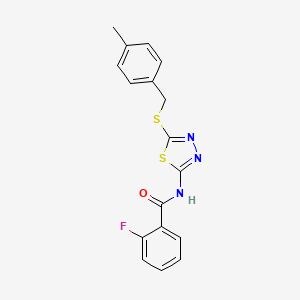![molecular formula C20H19N3O4 B11187147 (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11187147.png)
(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide is a synthetic organic molecule that features an indole core substituted with a methoxy group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Nitrophenyl Substitution: The nitrophenyl group is introduced via a nitration reaction, where the indole derivative is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.
Amide Formation: The final step involves the formation of the amide bond through a coupling reaction between the methoxylated indole derivative and the nitrophenyl prop-2-enamide using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methoxy group oxidation can yield methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Nitro group reduction results in the formation of the corresponding aniline derivative.
Substitution: Halogenated derivatives of the indole ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound can be used as a probe to study the interactions of indole derivatives with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The methoxy and nitrophenyl groups can further enhance binding affinity and specificity through additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide, a naturally occurring hormone with a similar indole core.
Serotonin: 5-hydroxytryptamine, a neurotransmitter with an indole core.
Indomethacin: 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, a nonsteroidal anti-inflammatory drug.
Uniqueness
The uniqueness of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy group and the nitrophenyl group on the indole core allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C20H19N3O4/c1-27-17-7-8-18-15(13-22-19(18)12-17)10-11-21-20(24)9-4-14-2-5-16(6-3-14)23(25)26/h2-9,12-13,22H,10-11H2,1H3,(H,21,24)/b9-4+ |
InChI Key |
HFUIUDMMKWNTPT-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(methylsulfanyl)phenyl]-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11187064.png)

![1-[(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11187073.png)

![5-(4-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11187078.png)

![2-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B11187091.png)
![N-[9-(4-chlorophenyl)-2-methyl-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]pyridine-3-carboxamide](/img/structure/B11187093.png)
![1-(4-{[2-(Thiophen-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B11187107.png)
![N-[4-(acetylamino)phenyl]-2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B11187114.png)

![methyl 2-[4-(3-chlorophenyl)-3,5,12-trioxo-7-phenyl-4,8,11-triazatricyclo[6.4.0.02,6]dodecan-1-yl]acetate](/img/structure/B11187132.png)
![5-(4-ethoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11187138.png)
![(3-methylphenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11187139.png)
